molecular formula C14H15F2N3O4 B6502363 4-[2-(difluoromethoxy)phenyl]-1,3,6-trimethyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one CAS No. 302935-07-5

4-[2-(difluoromethoxy)phenyl]-1,3,6-trimethyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one

Cat. No.: B6502363
CAS No.: 302935-07-5
M. Wt: 327.28 g/mol
InChI Key: AMWRAEVKAHOOFW-UHFFFAOYSA-N
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Description

The compound 4-[2-(difluoromethoxy)phenyl]-1,3,6-trimethyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one is a tetrahydropyrimidinone derivative characterized by a difluoromethoxy-substituted phenyl ring, nitro group, and three methyl substituents on the pyrimidine core. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the nitro group may influence electronic properties and reactivity . The tetrahydropyrimidinone scaffold is common in compounds with diverse biological activities, including PDE4 inhibition (e.g., roflumilast) and antimicrobial effects .

Properties

IUPAC Name

4-[2-(difluoromethoxy)phenyl]-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O4/c1-8-11(19(21)22)12(18(3)14(20)17(8)2)9-6-4-5-7-10(9)23-13(15)16/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWRAEVKAHOOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N(C(=O)N1C)C)C2=CC=CC=C2OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Core Structure: The tetrahydropyrimidinone core is shared with compounds like roflumilast (a PDE4 inhibitor) and dihydropyrimidine-2-thiones (e.g., 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione). However, the target compound’s nitro group at position 5 distinguishes it from thione or hydroxy-substituted analogs .
  • Substituents: The difluoromethoxy group on the phenyl ring (position 2) contrasts with roflumilast’s difluoromethoxybenzamide structure. This group likely improves membrane permeability compared to non-fluorinated methoxy groups . Methyl groups at positions 1, 3, and 6 may sterically hinder interactions but enhance metabolic stability compared to bulkier substituents .

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Biological Activity (IC50 or Efficacy) Reference
Target Compound Tetrahydropyrimidinone 2-(Difluoromethoxy)phenyl, 5-nitro, 1,3,6-trimethyl Not reported
Roflumilast Benzamide 3-Cyclopropylmethoxy-4-difluoromethoxy PDE4 inhibition (IC50 = 0.8 nM)
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2-thione 4-Chlorophenyl, 4,4,6-trimethyl Antibacterial, antitumor
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one Tetrahydropyrimidinone Benzoyl, 4-fluorophenyl, trifluoromethyl Not reported (potential kinase inhibition)

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